N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide
CAS No.: 1138445-65-4
Cat. No.: VC2918713
Molecular Formula: C11H13BrN2O2
Molecular Weight: 285.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1138445-65-4 |
|---|---|
| Molecular Formula | C11H13BrN2O2 |
| Molecular Weight | 285.14 g/mol |
| IUPAC Name | N-[4-[acetyl(methyl)amino]phenyl]-2-bromoacetamide |
| Standard InChI | InChI=1S/C11H13BrN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16) |
| Standard InChI Key | MPOMBARZZLNFIS-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CBr |
| Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CBr |
Introduction
Chemical Structure and Properties
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide possesses a distinct chemical structure characterized by a bromoacetamide group attached to a phenyl ring with an acetyl(methyl)amino substituent at the para position. This compound has the molecular formula C11H13BrN2O2, differing from its chloro analog only by the replacement of chlorine with bromine in the acetamide moiety. The compound features two amide functional groups that contribute significantly to its chemical behavior and potential biological interactions.
Physical Properties
The physical properties of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide can be compared with similar compounds to establish a baseline understanding. Based on structural analogs, the compound likely exhibits a crystalline appearance with a defined melting point, though this would typically be higher than similar chloro-substituted compounds due to the increased atomic weight of bromine. The compound possesses moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and potentially limited solubility in alcohols like methanol and ethanol.
Spectroscopic Characteristics
The spectroscopic profile of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide would reveal distinct patterns in various analytical techniques. In infrared spectroscopy, the compound would display characteristic absorption bands for the amide groups, typically appearing in the regions of 1630-1690 cm-1 (C=O stretching) and 3100-3350 cm-1 (N-H stretching). Nuclear magnetic resonance (NMR) spectroscopy would show distinctive signals for the aromatic protons of the phenyl ring, the methyl groups, and the methylene group adjacent to the bromine atom.
Synthesis Methods
The synthesis of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide can be achieved through various synthetic routes, with the most common approaches involving the reaction of an appropriately substituted aniline derivative with 2-bromoacetyl bromide or similar reagents.
Direct Acylation
A direct synthesis approach would likely involve the reaction of 4-[acetyl(methyl)amino]aniline with 2-bromoacetyl bromide in the presence of a suitable base such as triethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the aniline attacks the carbonyl carbon of the acid bromide, leading to the formation of the desired bromoacetamide product .
Alternative Synthetic Routes
Alternative synthetic pathways may include:
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Reaction of 4-[acetyl(methyl)amino]aniline with bromoacetic acid in the presence of coupling reagents such as water-soluble carbodiimide hydrochloride (WSCI·HCl) and hydroxybenzotriazole (HOBt), similar to the condensation methods described in the literature for related compounds .
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Modification of pre-existing analogous structures, such as converting the chloroacetamide analog to the bromoacetamide through halogen exchange reactions under appropriate conditions.
The synthetic approach shown in the literature for related compounds involves multiple steps, including protection-deprotection sequences and specific coupling conditions that can be adapted for the synthesis of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide .
Chemical Reactions
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide participates in various chemical reactions, primarily due to the reactivity of the bromoacetamide functionality.
Nucleophilic Substitution Reactions
The bromine atom in the bromoacetamide group serves as an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. Common nucleophiles that may react with this compound include:
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Amines (primary and secondary): Resulting in aminoacetamide derivatives
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Thiols: Leading to sulfur-containing analogs
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Alcohols and alkoxides: Forming ether linkages
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Azides: Creating azidoacetamide intermediates that can be further functionalized
These substitution reactions typically proceed through an SN2 mechanism, where the nucleophile attacks the carbon adjacent to the bromine atom, displacing the bromine as a leaving group.
Reduction and Oxidation
The carbonyl groups in N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide can undergo reduction with appropriate reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohol derivatives. Conversely, oxidation reactions might affect the methyl groups or other oxidizable portions of the molecule, depending on the oxidizing agents employed.
| Reaction Type | Reagents | Typical Conditions | Expected Products |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols, azides | DMF or DMSO, room temperature to 50°C | Corresponding substituted acetamides |
| Reduction | LiAlH4, NaBH4 | THF or MeOH, 0°C to room temperature | Alcohol derivatives |
| Oxidation | KMnO4, CrO3 | Aqueous or organic medium, controlled temperature | Oxidized derivatives |
| Hydrolysis | Acids or bases | Aqueous conditions, heat | Hydrolyzed products |
Structure-Activity Relationships
The structure-activity relationship (SAR) of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide can be analyzed by comparing it with structural analogs and examining how modifications affect biological activity.
Effect of Halogen Substitution
The presence of bromine instead of chlorine in the acetamide moiety significantly influences the compound's reactivity and potential biological activity. Bromine, being a better leaving group than chlorine, may confer enhanced reactivity in nucleophilic substitution reactions. Additionally, the larger size and increased lipophilicity of bromine compared to chlorine could potentially affect membrane permeability and protein binding characteristics.
Role of the Acetyl(methyl)amino Group
Biological Activity
While specific data on the biological activity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is limited, inferences can be drawn from structurally similar compounds.
Research Applications
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide has several potential applications in scientific research and pharmaceutical development.
Chemical Biology
The compound may serve as a valuable tool in chemical biology for studying protein function through covalent modification. The reactive bromoacetamide group can selectively alkylate specific amino acid residues (particularly cysteines) in proteins, enabling researchers to probe structure-function relationships.
Drug Discovery
In pharmaceutical research, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide could function as an intermediate in the synthesis of more complex drug candidates. Its ability to undergo various substitution reactions makes it a versatile building block for creating libraries of compounds with potentially diverse pharmacological activities .
Material Science
The compound's reactive nature and functional group arrangement may also find applications in material science, particularly in the development of functionalized polymers and surface modifications. The bromoacetamide moiety provides an attachment point for further derivatization, enabling the creation of materials with tailored properties.
Comparison with Related Compounds
Understanding the similarities and differences between N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide and related compounds provides valuable context for its potential applications and properties.
Comparison with Chloro Analog
The chloro analog, N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, shares many structural features with the bromoacetamide compound but differs in reactivity due to the halogen substitution. The bromo compound generally exhibits greater reactivity in nucleophilic substitution reactions owing to the bromine being a better leaving group than chlorine.
Comparison with Other Haloacetamides
A comparative analysis of various haloacetamide derivatives reveals trends in reactivity and potential biological activity:
| Compound | Leaving Group Quality | Reactivity in Substitution | Relative Lipophilicity | Potential Biological Activity |
|---|---|---|---|---|
| Bromoacetamide | High | High | Moderate | Potentially strong |
| Chloroacetamide | Moderate | Moderate | Lower | Moderate |
| Iodoacetamide | Very high | Very high | Higher | Potentially very strong but possibly more toxic |
| Fluoroacetamide | Low | Low | Lowest | Generally lower but may have unique properties |
Current Research and Future Directions
Research on N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide continues to evolve, with several promising avenues for future exploration.
Medicinal Chemistry
Ongoing research in medicinal chemistry may focus on optimizing the structure of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide to enhance specific biological activities while minimizing potential toxicity. Structure-activity relationship studies could guide the development of more selective and potent derivatives for therapeutic applications .
Synthetic Methodology
Advances in synthetic methodology may lead to more efficient routes for preparing N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide and its derivatives. These improved methods could facilitate larger-scale production and support broader exploration of the compound's applications .
Mechanistic Studies
Detailed investigations into the mechanisms of reactions involving N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide would provide valuable insights for optimizing its use in various applications. Understanding the kinetics and thermodynamics of its reactions could enable more precise control over its reactivity in complex systems.
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